molecular formula C12H14N4O2 B15209329 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 143438-34-0

5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B15209329
CAS No.: 143438-34-0
M. Wt: 246.27 g/mol
InChI Key: PKIQSXCZDMXMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and subsequent functionalization. One common method includes:

    Condensation Reaction: Reacting phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Functionalization: Introducing the amino and ethoxy groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s derivatives are explored for their potential use in organic electronics and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenylpyrazole-4-carboxamide
  • 5-Amino-3-methyl-1-phenylpyrazole-4-carboxamide
  • 5-Amino-3-ethoxy-1-phenylpyrazole-4-carbonitrile

Uniqueness

5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide is unique due to the presence of both the ethoxy and amino groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

CAS No.

143438-34-0

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-amino-3-ethoxy-N-phenylpyrazole-1-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-2-18-11-8-10(13)16(15-11)12(17)14-9-6-4-3-5-7-9/h3-8H,2,13H2,1H3,(H,14,17)

InChI Key

PKIQSXCZDMXMHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=C1)N)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.